({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine
Description
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCVRJNXLAMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring.
Attachment of the Furan Ring: The furan ring is then introduced through a coupling reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is attached to the intermediate compound using a sulfonation reaction.
Addition of the Dimethylamine Moiety: Finally, the dimethylamine group is introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues in the Evidence
The provided evidence lacks direct data on the target compound but includes structurally distinct molecules that share partial motifs:
(a) Pyrazole Derivatives
- describes pyrazole derivatives (e.g., compounds 7a and 7b) with hydroxy and amino substituents. Unlike the target compound, these lack sulfamoyl or furan groups but highlight pyrazole's versatility in medicinal chemistry. The absence of sulfamoyl groups in these analogues may reduce their solubility compared to the target compound .
(b) Sulfonamide-Containing Compounds
- includes a complex sulfonamide derivative with benzimidazole and pyridine moieties. While the sulfamoyl group is present, the extended aromatic system and lack of a pyrazole core distinguish it from the target compound. Such structural differences likely result in divergent binding affinities and metabolic stability .
(c) Heterocyclic Systems
- lists triazole-dioxolane derivatives with piperazine linkers. These compounds emphasize the role of heterocycles in drug design but differ significantly in substitution patterns and functional groups. The target compound’s furan and pyrazole system may offer distinct electronic properties compared to triazole-based systems .
Hypothetical Comparative Analysis
Based on structural features and literature trends:
Methodological Considerations
- Structural Determination : The SHELX suite () is widely used for crystallographic refinement of small molecules. If the target compound’s structure were resolved via X-ray crystallography, SHELXL would likely be employed for refinement, ensuring high precision in bond-length and angle measurements .
- Self-Assembly Potential: While discusses self-assembly in benzimidazole systems, the target compound’s furan and pyrazole groups may facilitate distinct supramolecular interactions, though this remains speculative without experimental data .
Biological Activity
The compound ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine, characterized by its unique structural features, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex arrangement that includes a furan moiety, a pyrazole ring, and a sulfamoyl group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological interactions.
Key Structural Components
| Component | Description |
|---|---|
| Furan | A five-membered aromatic ring that may enhance biological activity through electron-donating properties. |
| Pyrazole | A heterocyclic compound known for diverse pharmacological profiles, including anti-inflammatory and antimicrobial effects. |
| Sulfamoyl | A sulfonamide group that may contribute to the compound's interaction with biological targets, particularly in enzyme inhibition. |
Pharmacological Properties
Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes .
- Anticancer Activity : Preliminary data suggest that this compound may interfere with tumor growth by modulating pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the pyrazole ring enhances the compound's potential as an antimicrobial agent, with studies indicating efficacy against both bacterial and fungal strains .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfamoyl group may interact with active sites of enzymes involved in inflammatory responses or tumor progression.
- Receptor Modulation : Similar compounds have been shown to act on purinergic receptors, which play a role in various physiological processes including inflammation and pain perception.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a structurally related pyrazole derivative in a rodent model of arthritis. The results indicated significant reductions in swelling and pain scores compared to control groups, suggesting that similar compounds may offer therapeutic benefits in inflammatory diseases.
Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further studies are needed to elucidate the specific pathways involved in this cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
